molecular formula C13H16Cl3NO2 B2870154 4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride CAS No. 1803599-48-5

4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride

Cat. No.: B2870154
CAS No.: 1803599-48-5
M. Wt: 324.63
InChI Key: ZLULWJXIIZAACY-UHFFFAOYSA-N
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Description

“4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride” is a chemical compound . It is related to isonipecotic acid, a heterocyclic compound which acts as a GABA A receptor partial agonist .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring with a carboxylic acid moiety . The InChI code for this compound is 1S/C13H15Cl2NO2.ClH/c14-10-2-1-9 (7-11 (10)15)8-13 (12 (17)18)3-5-16-6-4-13;/h1-2,7,16H,3-6,8H2, (H,17,18);1H .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 324.63 . It is a powder at room temperature .

Scientific Research Applications

Crystal and Molecular Structure

The crystal and molecular structure of related piperidine compounds have been characterized, elucidating the geometrical and bonding features crucial for understanding their chemical behavior. For instance, Szafran, Komasa, and Bartoszak-Adamska (2007) detailed the crystal structure of 4-carboxypiperidinium chloride, highlighting the chair conformation of the piperidine ring and the hydrogen bonding involving the chloride anion (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthetic Approaches

Research on synthetic routes for structurally related compounds has been explored, providing insights into the methodologies for preparing piperidine derivatives. Zheng Rui (2010) reported on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcasing the use of piperidine-4-carboxylic acid in amidation reactions (Zheng Rui, 2010).

Molecular Interaction and Application

The interaction of piperidine derivatives with biological targets and their potential applications have been studied. Shim et al. (2002) investigated the molecular interaction of a piperidine derivative with the CB1 cannabinoid receptor, providing valuable information on the structural requirements for antagonist activity (Shim et al., 2002).

Safety and Hazards

This compound is classified as a hazardous substance. It is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2.ClH/c14-10-2-1-9(7-11(10)15)8-13(12(17)18)3-5-16-6-4-13;/h1-2,7,16H,3-6,8H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLULWJXIIZAACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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